3-Bromo-4-methyl-1,5-naphthyridine
Overview
Description
“3-Bromo-4-methyl-1,5-naphthyridine” is a derivative of 1,5-naphthyridine . These heterocycles are of significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “this compound”, has been covered in various studies . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . For example, the 3-bromo-1,5-naphthyridine was reached through a modified Skraup reaction .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H7BrN2/c1-6-7(10)5-12-8-3-2-4-11-9(6)8/h2-5H,1H3
. This indicates that the compound consists of a 1,5-naphthyridine ring with a bromine atom at the 3rd position and a methyl group at the 4th position . Chemical Reactions Analysis
1,5-Naphthyridine derivatives, including “this compound”, can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 223.07 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : Various methods for synthesizing bromo-1,5-naphthyridines, including 3-Bromo-4-methyl-1,5-naphthyridine, have been established, revealing their versatile synthetic routes and chemical properties (Czuba, 2010). These include methods starting from different precursors such as 2-hydroxy-1,5-naphthyridine and 4-hydroxy-1,5-naphthyridine.
Reactions and Mechanisms
- Aminations and Rearrangements : Studies have shown that when reacted with potassium amide in liquid ammonia, bromo-naphthyridines can be converted into amino-naphthyridines. This process suggests the involvement of naphthyridyne as an intermediate in these reactions (Czuba, 2010).
Potential Applications
- Antimalarial Activity : Certain derivatives of bromo-naphthyridines, such as N4-substituted 7-bromo-1,5-naphthyridin-4-amines, have shown significant antimalarial activity. This highlights the potential of these compounds in the development of antimalarial drugs (Barlin & Tan, 1985).
- Inhibitory Effects on Gastric H+,K+-ATPase : Certain substituted naphthyridines have been tested for their effects on H+,K+-ATPase activity and acid formation in gastric glands. Although their inhibitory potency was not high enough for pharmacological interest, this indicates a potential area for further research (Björk et al., 1996).
Chemical Reactions and Properties
- Homolytic Substitution and Synthesis : Studies on benzo[c][2,7]naphthyridines show regioselective homolytic substitutions under certain conditions, revealing insights into the chemical behavior and synthesis possibilities of naphthyridine derivatives (Plodek, Raeder, & Bracher, 2012).
Bromination and Reactivity
- Bromination Studies : Research on the bromination of thieno[c]fused 1,5-naphthyridines provides valuable information on the reactivity and regioselectivity of these compounds, which can be crucial in their further application in synthesis and medicinal chemistry (Malm, Börnfeldt, & Gronowitz, 1994).
Future Directions
The future directions for “3-Bromo-4-methyl-1,5-naphthyridine” and other 1,5-naphthyridine derivatives could involve further exploration of their synthesis methods, reactivity, applications, and biological activities . As these compounds have significant importance in the field of medicinal chemistry, there is potential for future research in this area .
Properties
IUPAC Name |
3-bromo-4-methyl-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-7(10)5-12-8-3-2-4-11-9(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEBAXXCYHTKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1Br)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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